molecular formula C21H21ClN4O3 B11236354 N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11236354
M. Wt: 412.9 g/mol
InChI Key: ULVOHVHBJGPRNZ-UHFFFAOYSA-N
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Description

N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the quinoxaline derivative with 3-chloro-4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acylation: The final step involves the acylation of the amino group with N-ethylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline core, converting them to alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoxaline core is known for its biological activity, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: It can be used as a lead compound for the development of new pharmacological agents targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to its specific combination of a quinoxaline core with a 3-chloro-4-methylphenyl group and an N-ethylacetamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C21H21ClN4O3/c1-4-25(14(3)27)20-21(29)26(18-8-6-5-7-17(18)24-20)12-19(28)23-15-10-9-13(2)16(22)11-15/h5-11H,4,12H2,1-3H3,(H,23,28)

InChI Key

ULVOHVHBJGPRNZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)C

Origin of Product

United States

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